cis-3-Hexenyl caprylate

Volatility Vapor pressure Substantivity

cis-3-Hexenyl caprylate (syn. (Z)-3-hexenyl octanoate, C₁₄H₂₆O₂, MW 226.35) is a fatty acid ester formed by the condensation of cis-3-hexenol (leaf alcohol) with caprylic acid (n-octanoic acid).

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 61444-41-5
Cat. No. B1615962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hexenyl caprylate
CAS61444-41-5
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCCC=CCC
InChIInChI=1S/C14H26O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9-13H2,1-2H3/b8-6-
InChIKeyDYIDDAHHUMHEEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Hexenyl Caprylate (CAS 61444-41-5): Procurement-Relevant Identity and Class Positioning for Flavor & Fragrance Buyers


cis-3-Hexenyl caprylate (syn. (Z)-3-hexenyl octanoate, C₁₄H₂₆O₂, MW 226.35) is a fatty acid ester formed by the condensation of cis-3-hexenol (leaf alcohol) with caprylic acid (n-octanoic acid) [1]. Classified as a green-leaf volatile (GLV) ester within the broader cis-3-hexenyl ester homologous series, it serves as a flavor and fragrance agent imparting green, fruity, waxy, and pear-like odor characteristics with faint metallic undertones . The compound appears as a colorless liquid with a predicted boiling point of approximately 292.5 °C at 760 mmHg, density of 0.872–0.881 g/mL, and an estimated logP of 5.5–5.6 . Unlike its shorter-chain homologs that dominate the high-volume green-note market, cis-3-hexenyl caprylate occupies a specialized niche where reduced volatility, elevated lipophilicity, and a muted green character are specifically required for formulation performance [2].

Volatility class
Low vapor pressure supports sustained-release formulation context
Lipophilicity
High LogP for lipid-continuous and oil-phase flavor systems
Odor role
Background blender with muted green-waxy profile; not a top-note impact material
Isomer gate
cis ≥98% stereochemical specification as a procurement quality criterion

Why cis-3-Hexenyl Caprylate Cannot Be Replaced by Generic cis-3-Hexenyl Esters: Physicochemical Basis for Specification


Procurement specifications that treat cis-3-hexenyl esters as a fungible class ignore the systematic physicochemical gradient that governs their functional behavior. Each two-carbon extension of the acyl chain reduces vapor pressure by approximately one order of magnitude: from ~1.5 mmHg (acetate, C₈) to ~0.135 mmHg (butyrate, C₁₀) to ~0.016 mmHg (hexanoate, C₁₂) to ~0.002 mmHg (caprylate, C₁₄) at 25 °C . This hundredfold volatility span directly controls evaporation rate on skin, headspace concentration in packaging, and odor longevity in finished goods. Concurrently, logP rises from ~2.0 (acetate) to ~5.5 (caprylate), altering oil-phase partitioning, emulsion stability, and flavor-release kinetics in multi-phase food systems . The olfactory character also shifts qualitatively: shorter-chain esters deliver a sharp, diffusive green impact suited to top-note effects, while the caprylate provides a subdued, waxy, pear-fruity profile with metallic nuance that functions as a blender rather than a primary impact material [1]. Substituting cis-3-hexenyl acetate or butyrate for the caprylate would produce a louder, more herbaceous, and shorter-lived signature incompatible with formulations engineered for sustained, background green character.

Volatility Shorter-chain cis-3-hexenyl esters exhibit substantially higher vapor pressure; substituting acetate or butyrate for caprylate may produce a louder, shorter-lived signature incompatible with sustained-release formulations.
Partitioning Lower LogP of acetate and butyrate shifts flavor-release kinetics and emulsion stability in lipid-continuous systems; oil-phase behavior may not transfer across the homologous series.
Odor character Shorter-chain esters deliver sharp, diffusive green impact; caprylate provides subdued waxy-pear blending character. Sensory profile cannot be replicated by a shorter homolog.

cis-3-Hexenyl Caprylate: Quantitative Differentiation Evidence vs. Closest Analogs for Scientific Selection


Vapor Pressure Gradient: Order-of-Magnitude Volatility Reduction vs. Shorter-Chain cis-3-Hexenyl Esters

The vapor pressure of cis-3-hexenyl caprylate is approximately 0.002 mmHg at 25 °C, representing a reduction of roughly 750-fold versus cis-3-hexenyl acetate (~1.5 mmHg), 65-fold versus cis-3-hexenyl butyrate (~0.135 mmHg), and 8-fold versus cis-3-hexenyl hexanoate (~0.016 mmHg). This near-logarithmic decline in vapor pressure with each two-carbon acyl chain extension produces corresponding differences in evaporation rate and headspace partitioning . The saturated analog hexyl caprylate has a vapor pressure of 0.005–0.007 mmHg at 25 °C, approximately 2.5–3.5× higher than the cis-3-hexenyl ester, attributable to the absence of the cis double bond which slightly increases molecular packing and intermolecular interactions in the unsaturated ester [1].

Vapor pressure gradient
Reported
~0.002 mmHg at 25 °C
~750× lower than acetate
Supports sustained-release formulation review
Predicted values; cross-source comparison
Volatility Vapor pressure Substantivity Flavor release Fragrance longevity

Lipophilicity (LogP) Differentiation: Enhanced Oil-Phase Affinity vs. Shorter-Chain Homologs

cis-3-Hexenyl caprylate exhibits an ACD/LogP of 5.60 and an estimated Log Kow (KOWWIN) of 5.56, placing it approximately 3.0–3.6 log units above cis-3-hexenyl acetate (LogP ~1.9–2.6), 2.0 log units above cis-3-hexenyl butyrate (LogP ~3.5–3.6), and 1.0–1.2 log units above cis-3-hexenyl hexanoate (LogP ~4.4–4.5). This logarithmic scale means the caprylate partitions roughly 1000× more strongly into octanol (a lipid-phase surrogate) than the acetate, and approximately 10× more than the hexanoate . The saturated analog hexyl caprylate has a reported Log Kow of 5.78 (EPI Suite), which is slightly higher (~0.2 log units) than the cis-3-hexenyl ester, indicating that the cis double bond modestly reduces lipophilicity relative to the fully saturated hexyl ester [1].

Lipophilicity (LogP)
Reported
LogP 5.60 (ACD/Labs)
~1000× greater oil partitioning vs acetate
Supports lipid-phase system compatibility review
ACD/Labs and KOWWIN estimates; cross-source
LogP Octanol-water partition Formulation compatibility Emulsion stability Flavor release

Olfactory Character Divergence: Muted Green-Waxy Profile vs. Sharp Green Impact of Shorter-Chain Esters

The odor character of cis-3-hexenyl esters shifts systematically from a sharp, diffusive, intensely green profile at the short-chain end (acetate, described by Zeon as 'sharp, fruity green' [1]) through increasingly fruity, buttery, and waxy characters as the acyl chain lengthens, to the caprylate which is described as 'faint green, slightly metallic' (Parchem specification ) with additional descriptors of 'orchid, kiwi, asparagus, lettuce' at 100% concentration (ChemicalBook ). The hexanoate (caproate) is noted by ScenTree as 'the most fruity, pear-like' of the family [2], while the caprylate introduces additional fatty and metallic nuances. This qualitative shift is consistent with the known structure-odor relationship in aliphatic esters: longer acid chains progressively mask the sharp green character of the parent alcohol with increasing fatty, waxy, and fruity notes [3]. The saturated analog hexyl caprylate presents a 'mild, green-fruity aroma with waxy, slightly oily texture, faint pineapple-banana nuances' , lacking the distinct metallic and leafy-vegetative facets contributed by the cis double bond in the target compound.

Odor character divergence
Class-level
Muted green-waxy, faint metallic vs sharp diffusive green
Qualitative shift across C₈–C₁₄ series
Supports blender-role formulation context
Class-level inference; sensory evaluation data
Odor character Sensory differentiation Flavor profile Green note Perfumery blending

Cis-Stereochemistry as a Quality and Authenticity Determinant vs. Trans-Isomer or Mixed-Isomer Products

The cis (Z) configuration of the 3-hexenyl moiety is structurally essential for the characteristic green-leaf odor. Within the cis-3-hexenyl ester family, manufacturers specify minimum cis-isomer content as a key quality parameter: for cis-3-hexenyl hexanoate (caproate), the cis isomer constitutes ≥98% of the finished product, and this figure is explicitly described as 'not a formality' because 'the trans form carries almost none of the olfactory character that makes this ester worth specifying' [1]. The same principle applies to cis-3-hexenyl caprylate, where typical commercial purity specifications of ≥98% (as reported by Nutrifoods ) and 95–100% range (Vigon International ) encompass both chemical purity and isomer integrity. The saturated analog hexyl caprylate has no stereogenic center and thus presents a simpler but olfactorily distinct profile lacking the leafy-metallic nuance that the cis double bond confers . This stereochemical requirement creates a concrete procurement specification gate: a supplier offering lower cis-isomer content effectively delivers a different, weaker olfactory material.

Cis-isomer purity requirement
Reported
cis ≥98% specification
Trans isomer lacks characteristic green-leaf odor
Supports isomer-specific quality gate
Supported by manufacturer specifications
Stereochemistry Isomer purity Quality control cis-trans differentiation Procurement specification

Atmospheric Persistence: Tropospheric Lifetime Trend Across cis-3-Hexenyl Esters and Environmental Selection Implications

A 2024 kinetic study measured the reaction rate coefficients (kOH) and tropospheric lifetimes (τOH) for a series of cis-3-hexenyl esters with OH radicals, the primary atmospheric oxidant. The data reveal a clear inverse relationship between acyl chain length and tropospheric persistence: τOH declines from ~5.95 hours (formate, C₇), to ~5.87 hours (acetate, C₈), to ~5.08 hours (isobutyrate, C₉ branched), to ~4.56 hours (3-methylbutanoate, C₁₀ branched), to ~3.51 hours (hexanoate, C₁₂), to ~2.32 hours (cis-3-hexenoate, C₁₂ unsaturated acid) [1]. Although cis-3-hexenyl caprylate (C₁₄) was not directly measured in this study, the established trend predicts a τOH of approximately 2–3 hours — substantially shorter than the acetate and butyrate — consistent with the well-established increase in OH reactivity with increasing carbon number in aliphatic esters. The saturated analog hexyl caprylate is classified as a Cramer Class I (low toxicity) material by RIFM with all safety endpoints cleared [2], providing a read-across baseline for safety assessment of the unsaturated caprylate. For procurement decisions incorporating environmental persistence criteria (e.g., biodegradable fragrance design, indoor air quality considerations), the caprylate's predicted shorter atmospheric lifetime relative to shorter-chain GLV esters may constitute a selection-relevant differentiator.

Tropospheric lifetime context
Class-level
Predicted τOH ≈ 2–3 hours (C₁₄ extrapolation from series trend)
May support environmental persistence screening
Not experimentally confirmed; class-level extrapolation
Tropospheric lifetime Atmospheric oxidation OH radical kinetics Environmental persistence Green chemistry

cis-3-Hexenyl Caprylate: Evidence-Backed Application Scenarios Where Specification Drives Performance


Sustained-Release Fragrance Accords Requiring Background Green Character Without Top-Note Dominance

In fine fragrance and personal care formulations where a persistent, low-impact green undertone is desired without the aggressive, diffusive character of cis-3-hexenyl acetate (described by Zeon as 'sharp, fruity green' [1]), cis-3-hexenyl caprylate's approximately 750-fold lower vapor pressure provides extended olfactory presence on skin beyond the evaporation window of shorter-chain esters . The caprylate's 'faint green, slightly metallic' profile functions as an invisible blender — analogous to the role described for hexyl caprylate as 'a background material that makes everything around it smell fresher… you will not notice it, but you will notice when it is missing' . This scenario is directly supported by the vapor pressure and odor character evidence in Section 3.

Lipid-Continuous Food Flavor Systems and Fat-Based Encapsulation

For flavor formulations destined for high-fat food matrices (baked goods, chocolate, dairy desserts, snack seasonings), cis-3-hexenyl caprylate's LogP of ~5.5–5.6 ensures preferential partitioning into the lipid phase, providing controlled flavor release during consumption rather than rapid loss during processing or storage. This represents a ~1000-fold increase in lipid affinity versus cis-3-hexenyl acetate (LogP ~2.0), making the caprylate the technically appropriate choice where emulsion stability and sustained flavor delivery in fatty foods are required. This scenario follows directly from the LogP differential evidence in Section 3.

Natural-Identical Flavor Formulations Leveraging Documented Botanical Occurrence

cis-3-Hexenyl caprylate has been identified in Lavandula angustifolia (lavender), as documented in the Pherobase plant compound database [2]. This documented natural occurrence supports its use in natural-identical flavor formulations for products where botanical authenticity claims rely on the presence of compounds found in the named source. Unlike the saturated analog hexyl caprylate, which occurs broadly in fruits but lacks the stereochemical identity of the cis-3-hexenyl moiety, the target compound's specific occurrence in lavender provides a narrower, source-authenticated positioning.

Quality-Controlled Procurement with Isomer Purity as a Pass/Fail Criterion

For industrial buyers requiring batch-to-batch olfactory consistency, specification of cis-isomer content at ≥98% (as documented for the homologous cis-3-hexenyl hexanoate [3] and for the caprylate at ≥98% by Nutrifoods ) provides a analytically verifiable quality gate. GC-based isomer ratio determination can differentiate suppliers who control stereochemical purity from those delivering mixed-isomer material, where the trans isomer 'carries almost none of the olfactory character' [3]. This procurement practice is essential for regulated flavor and fragrance manufacturing where ingredient consistency is subject to audit and where formulation rework due to raw material variability carries significant cost.

Application
Selection Property
Validation Focus
Sustained-release fragrance accords
Volatility-tier review
Sustained-release profile evaluation
Lipid-continuous food flavor systems
Oil-phase partitioning profile
Lipid-continuous system compatibility
Natural-identical flavor formulations
Documented botanical occurrence
Natural-identical regulatory review
Quality-controlled procurement
Cis-isomer purity specification
GC isomer ratio verification
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